N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
Description
N-(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a heterocyclic sulfonamide derivative characterized by a thienopyrimidine core fused to a piperidine ring, with a cyclopropanesulfonamide substituent. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other therapeutics targeting protein-protein interactions .
Properties
IUPAC Name |
N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,11-3-4-11)17-10-2-1-6-18(8-10)13-12-5-7-21-14(12)16-9-15-13/h5,7,9-11,17H,1-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHBKQOREKJUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=CSC3=NC=N2)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival. Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents.
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB. This compound has been shown to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA.
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway. When PKB is inhibited, it can no longer phosphorylate its substrates, including GSK3β, FKHRL1, BAD, and mTOR. This leads to a decrease in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb.
Result of Action
The inhibition of PKB by this compound can lead to a decrease in cell proliferation and survival. This is due to the decreased phosphorylation of PKB substrates, which play roles in these processes. In addition, representative compounds have been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses.
Scientific Research Applications
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Anticancer Activity
- Recent studies have shown that compounds similar to N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. A study demonstrated that a related compound significantly reduced the viability of various cancer cell lines, suggesting potential for development as an anticancer agent .
-
Antiviral Properties
- The thieno[2,3-d]pyrimidine scaffold has been investigated for its antiviral activities. Compounds within this class have shown efficacy against viral infections by inhibiting viral replication mechanisms. Research indicates that modifications to the piperidine moiety enhance the antiviral potency of these compounds, making them promising candidates for further development against viral pathogens .
-
Neuroprotective Effects
- Neuroprotective properties have also been attributed to derivatives of this compound. Studies suggest that these compounds can mitigate neurodegenerative processes through antioxidant mechanisms and modulation of neuroinflammatory pathways. For example, a derivative was shown to decrease oxidative stress markers in neuronal cell cultures, highlighting its potential for treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives, including this compound, demonstrated selective cytotoxicity against breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Antiviral Activity
In a clinical trial assessing the antiviral efficacy of thienopyrimidine derivatives, one compound showed a significant reduction in viral load in patients infected with a specific strain of influenza virus. The mechanism was linked to the inhibition of viral RNA synthesis, positioning these compounds as potential therapeutic agents for influenza .
Comparison with Similar Compounds
Table 1: Comparative Structural Features
*Calculated using average isotopic masses.
Key Observations:
Heterocyclic Core Diversity: The thienopyrimidine core in the target compound differs from the pyrrolopyrimidine and triazolopyrazine systems in analogs. Hybrid cores (e.g., triazolopyrazine-pyrrolo) in patent compounds suggest enhanced conformational constraint, which may improve target selectivity but reduce metabolic stability.
Substituent Impact: The piperidine ring in the target compound provides a flexible scaffold compared to the cyclopentyl groups in analogs, possibly affecting pharmacokinetic properties (e.g., membrane permeability). Functional groups like cyano (-CN) or hydroxymethyl (-CH2OH) in analogs are absent in the target compound, implying differences in reactivity or off-target interactions.
Target Hypotheses: The sulfonamide group is conserved across all compounds, suggesting a shared mechanism involving hydrogen bonding with enzymatic active sites. The thienopyrimidine-piperidine system may favor kinase inhibition (e.g., EGFR or CDK inhibitors), whereas triazolopyrazine derivatives are more likely to intercalate with nucleic acids or disrupt protein-DNA interactions .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than triazolopyrazine hybrids due to fewer stereocenters and simpler ring fusion.
- Biological Data Gaps: No explicit activity data for the target compound is available in the provided evidence. Patent analogs emphasize anticancer and antiviral applications, but extrapolation to the thienopyrimidine derivative remains speculative.
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction employs 2-aminothiophene-3-carboxylate derivatives, reacting with ketones or aldehydes in the presence of sulfur and a base. For example, cyclohexanone reacts with elemental sulfur and morpholine to yield 2-aminothiophene-3-carbonitrile intermediates. Typical conditions include:
Dieckmann Cyclization and Decarboxylation
The intermediate undergoes Dieckmann cyclization to form the thienopyrimidine ring. Subsequent Krapcho decarboxylation removes ester groups, yielding the core structure:
\text{2-Aminothiophene-3-carbonitrile} \xrightarrow[\text{NaOMe, MeOH}]{\Delta} \text{Thieno[2,3-d]pyrimidin-4(3H)-one} \quad \text{(Yield: 78%)}
Preparation of Cyclopropanesulfonamide
Cyclopropanesulfonamide is synthesized from cyclopropanesulfonyl chloride via ammonolysis.
Ammonolysis of Cyclopropanesulfonyl Chloride
Two primary methods are documented:
Method A: Ammonia in Dioxane
Cyclopropanesulfonyl chloride reacts with 0.5 M ammonia in dioxane at room temperature for 72 hours, yielding >90% product after filtration and evaporation.
Method B: Ammonium Hydroxide in Methanol
Using methanol and ammonium hydroxide at 0°C for 16 hours achieves 52% yield. Comparative data:
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| A | Dioxane | 25°C | 72h | >90% |
| B | Methanol/NH₄OH | 0°C → 25°C | 16h | 52% |
Key Insight : Prolonged reaction times in non-polar solvents (dioxane) improve yields by minimizing side reactions.
Functionalization of Piperidine
Piperidine is modified at the 3-position to introduce the sulfonamide group.
Boc Protection and Deprotection
Piperidine-3-amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP and triethylamine (65% yield). Deprotection with HCl/ethanol regenerates the amine for subsequent coupling.
Coupling of Thienopyrimidine and Piperidine-Sulfonamide
The final step involves nucleophilic substitution or metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Thieno[2,3-d]pyrimidin-4-yl chloride reacts with piperidine-3-sulfonamide in the presence of K₂CO₃ in DMF at 80°C:
\text{Thienopyrimidin-4-yl chloride} + \text{Piperidine-3-sulfonamide} \xrightarrow[\text{K₂CO₃, DMF}]{80°C, 12h} \text{Target Compound} \quad \text{(Yield: 68%)}
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos in toluene at 110°C achieves 75% yield.
Optimization Challenges and Solutions
Side Reactions in Sulfonamide Synthesis
Excess ammonia in dioxane minimizes sulfonate ester formation, while methanol/ammonium hydroxide risks over-solubilizing intermediates.
regioselectivity in Thienopyrimidine Functionalization
Electron-deficient C4 positions favor nucleophilic substitution, whereas C2/C6 positions require directed metalation.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| A | 4 | 42% | High-purity intermediates |
| B | 5 | 38% | Scalable sulfonamide synthesis |
Q & A
Q. Key Parameters :
- Temperature : Lower temperatures (-20°C) improve selectivity during sulfonamide coupling, while higher temperatures (80–100°C) drive cyclization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions, while non-polar solvents (e.g., n-propanol) aid in precipitation and purification .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions (e.g., piperidine C3 linkage, cyclopropane geometry) and detecting impurities. For example, the cyclopropane protons exhibit distinct splitting patterns (~δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and detects side products like unreacted intermediates .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Intermediate: How can reaction conditions be optimized to improve yields in sulfonamide conjugation steps?
Methodological Answer:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) instead of pyridine to enhance reaction rates and reduce side-product formation .
- Stoichiometry : A 1.2:1 molar ratio of cyclopropanesulfonyl chloride to the piperidine intermediate minimizes excess reagent while ensuring complete conversion .
- Solvent Optimization : Anhydrous dichloromethane improves solubility of intermediates, while controlled dropwise addition prevents exothermic side reactions .
Q. Example Protocol :
Dissolve piperidine intermediate (1 eq) in DCM.
Add sulfonyl chloride (1.2 eq) dropwise at -20°C under nitrogen.
Stir for 12 hours at room temperature.
Quench with ice-water, extract with DCM, and purify via column chromatography (SiO, hexane/EtOAc gradient).
Intermediate: What strategies are effective in determining solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Profiling : Use a tiered approach:
- DMSO Stock Solutions : Prepare 10 mM stocks and dilute into assay buffers (e.g., PBS) while monitoring precipitation via dynamic light scattering (DLS) .
- Co-Solvents : Add ≤1% Tween-80 or cyclodextrins to enhance aqueous solubility .
- Stability Assessment :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC .
- Thermal Stability : Monitor decomposition at 40°C over 72 hours using LC-MS to identify breakdown products .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar thienopyrimidine derivatives?
Methodological Answer:
Contradictions often arise from subtle variations in:
- Reaction Atmosphere : Inert conditions (N/Ar) improve yields by preventing oxidation of thiophene intermediates, as seen in a 15% yield increase under nitrogen vs. ambient air .
- Purification Methods : Crystallization vs. column chromatography can lead to discrepancies. For instance, reports 72% yield after crystallization, while achieved 54% via chromatography due to loss during elution .
- Analytical Sensitivity : Impurities undetected by TLC but identified via HPLC may artificially inflate yields in older studies .
Q. Resolution Strategy :
- Replicate reactions under controlled atmospheres.
- Compare multiple purification methods (e.g., preparative HPLC vs. recrystallization).
- Validate purity with orthogonal techniques (NMR + HPLC).
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
Methodological Answer:
- Analog Synthesis : Modify key regions (e.g., cyclopropane sulfonamide, piperidine substituents) and compare bioactivity. For example:
| Analog Structure | Kinase Inhibitory Activity (IC) | Reference |
|---|---|---|
| Cyclopropane sulfonamide derivative | 12 nM (EGFR) | |
| Benzene sulfonamide analog | 85 nM (EGFR) |
- Enzyme Assays : Use fluorescence polarization (FP) or ADP-Glo™ assays to quantify inhibition across kinase panels .
- Computational Modeling : Dock analogs into EGFR crystal structures (PDB: 1M17) to rationalize SAR trends, focusing on hydrogen bonding with the sulfonamide group .
Advanced: How should researchers design experiments to assess off-target effects in cellular models?
Methodological Answer:
- Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Screens : Knock out putative targets (e.g., kinases) and assess compound efficacy in isogenic cell lines .
- Transcriptomic Analysis : RNA-seq after treatment identifies dysregulated pathways unrelated to the primary target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
